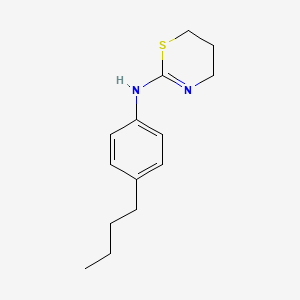

![molecular formula C18H23N3O3S B3018831 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-37-6](/img/structure/B3018831.png)

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Guanidines, including this compound, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl and guanidine groups could influence its solubility, acidity, and reactivity.Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

DMPSG serves as a valuable scaffold in organocatalysis. Its guanidine functionality allows it to act as a base or nucleophile, facilitating reactions with electrophiles. Researchers have employed DMPSG in asymmetric transformations, such as Michael additions, Mannich reactions, and aldol reactions. The presence of the sulfonyl group enhances its reactivity and selectivity in these processes .

Medicinal Chemistry and Drug Design

Guanidines play crucial roles in pharmaceuticals due to their ability to form hydrogen bonds and interact with biological targets. DMPSG’s unique structure makes it an interesting candidate for drug design. Researchers explore its potential as an enzyme inhibitor, receptor modulator, or transporter ligand. By modifying the substituents, DMPSG derivatives could exhibit improved pharmacological properties .

Ion Channel Modulation

Guanidines are known to interact with ion channels, affecting their function. DMPSG’s lipophilic character and electron-withdrawing sulfonyl group make it a promising compound for modulating ion channels. Researchers investigate its impact on voltage-gated sodium channels, calcium channels, and potassium channels. These studies contribute to our understanding of neuronal excitability and potential therapeutic interventions .

Materials Science and Polymer Chemistry

DMPSG’s sulfonamide group allows it to participate in polymerization reactions. Researchers have explored its use as a monomer in the synthesis of functional polymers. By incorporating DMPSG units, they create materials with tailored properties, such as solubility, thermal stability, and mechanical strength. Applications range from drug delivery systems to coatings and sensors .

Photophysics and Fluorescent Probes

The aromatic moieties in DMPSG can absorb and emit light. Researchers have utilized DMPSG derivatives as fluorescent probes for bioimaging and sensing applications. By attaching specific fluorophores to DMPSG, they create molecular probes that selectively target cellular components or biomolecules. These probes aid in visualizing cellular processes and detecting specific analytes .

Chemical Biology and Enzyme Inhibition

DMPSG’s guanidine group mimics the arginine side chain, allowing it to interact with arginine-binding sites in enzymes. Researchers explore its potential as an arginine mimic in enzyme inhibitors. By designing DMPSG-based compounds, they aim to selectively inhibit arginine-utilizing enzymes involved in cancer, inflammation, or metabolic disorders .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-13-4-9-17(12-14(13)2)25(22,23)21-18(19)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMLXIZMSNBTJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3018750.png)

![6-Tert-butyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3018751.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3018754.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)

![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)

![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)

![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)